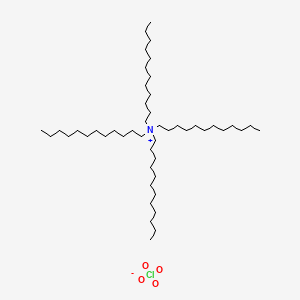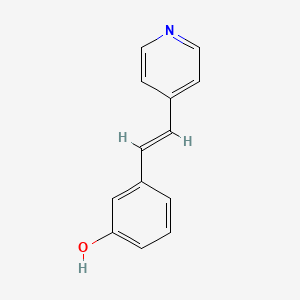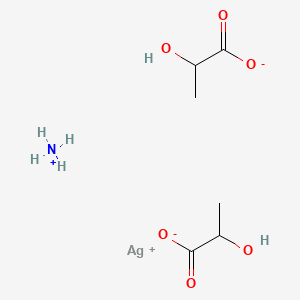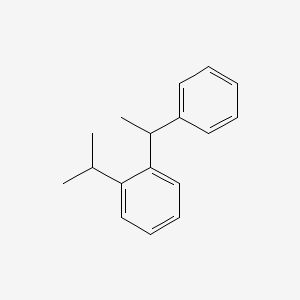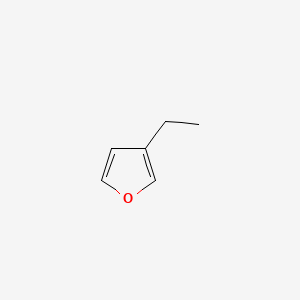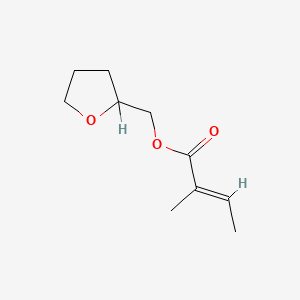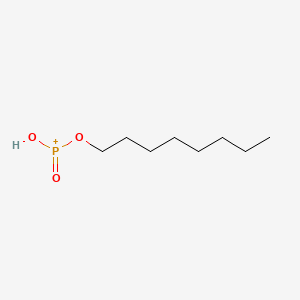
Octyl hydrogen phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl hydrogen phosphonate is an organophosphorus compound characterized by the presence of an octyl group attached to a phosphonate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The structure of this compound includes a phosphorus atom bonded to three oxygen atoms and one carbon atom from the octyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl hydrogen phosphonate can be synthesized through the reaction of octyl alcohol with phosphorus trichloride, followed by hydrolysis. The general reaction involves the formation of an intermediate octyl phosphite, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Octyl hydrogen phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphonic acid and octyl alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound to octyl phosphonic acid.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles replace one of the oxygen atoms bonded to phosphorus.
Major Products Formed:
Hydrolysis: Phosphonic acid and octyl alcohol.
Oxidation: Octyl phosphonic acid.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Octyl hydrogen phosphonate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives have potential as enzyme inhibitors and antimicrobial agents.
Medicine: this compound derivatives are explored for their potential in drug development, particularly as antiviral and anticancer agents.
Industry: It is used in the formulation of flame retardants, plasticizers, and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of octyl hydrogen phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methylphosphonic acid: Similar in structure but with a methyl group instead of an octyl group.
Ethylphosphonic acid: Contains an ethyl group in place of the octyl group.
Butylphosphonic acid: Features a butyl group instead of an octyl group.
Uniqueness: Octyl hydrogen phosphonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain phosphonates. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that shorter-chain phosphonates may not be able to fulfill.
Propriétés
Numéro CAS |
35103-75-4 |
|---|---|
Formule moléculaire |
C8H18O3P+ |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
hydroxy-octoxy-oxophosphanium |
InChI |
InChI=1S/C8H17O3P/c1-2-3-4-5-6-7-8-11-12(9)10/h2-8H2,1H3/p+1 |
Clé InChI |
YFALXUFMKRZHTO-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCO[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



